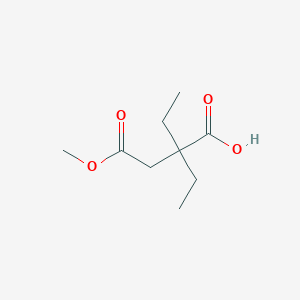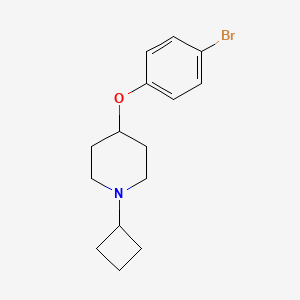
4-(4-Bromophenoxy)-1-cyclobutylpiperidine
描述
4-(4-Bromophenoxy)-1-cyclobutylpiperidine is an organic compound that features a piperidine ring substituted with a cyclobutyl group and a bromophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-cyclobutylpiperidine typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-(4-bromophenoxy)cyclobutane: This intermediate is synthesized by reacting 4-bromophenol with cyclobutyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form this compound: The final step involves the reaction of 4-(4-bromophenoxy)cyclobutane with piperidine under suitable conditions, often using a solvent like dimethylformamide (DMF) and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
化学反应分析
Types of Reactions
4-(4-Bromophenoxy)-1-cyclobutylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the bromophenoxy group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve heating in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include reduced piperidine derivatives and dehalogenated compounds.
科学研究应用
4-(4-Bromophenoxy)-1-cyclobutylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as a precursor for agrochemicals.
作用机制
The mechanism of action of 4-(4-Bromophenoxy)-1-cyclobutylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity through halogen bonding, while the piperidine ring provides structural stability. The cyclobutyl group may influence the compound’s conformational flexibility, affecting its overall activity.
相似化合物的比较
Similar Compounds
4-Bromophenol: A simpler compound with similar reactivity but lacking the piperidine and cyclobutyl groups.
4-(4-Bromophenoxy)benzaldehyde: Contains a benzaldehyde group instead of a piperidine ring.
1-(4-Bromophenoxy)-4-(4-fluorophenyl)piperazine: A piperazine derivative with a similar bromophenoxy group.
Uniqueness
4-(4-Bromophenoxy)-1-cyclobutylpiperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclobutyl group distinguishes it from other bromophenoxy derivatives, potentially offering unique interactions and applications in various fields.
属性
IUPAC Name |
4-(4-bromophenoxy)-1-cyclobutylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNWLGIKFAWLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


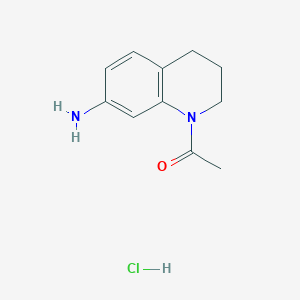
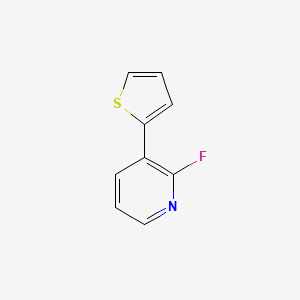
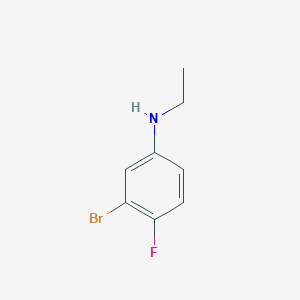

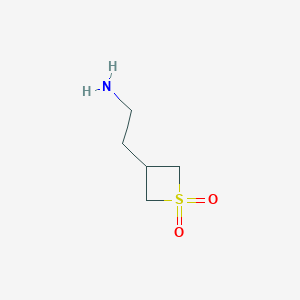
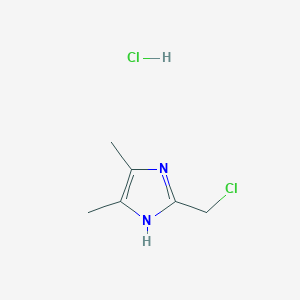
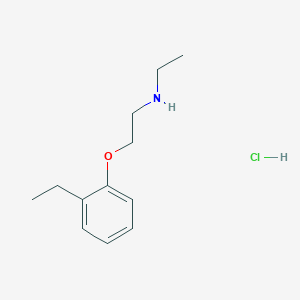
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
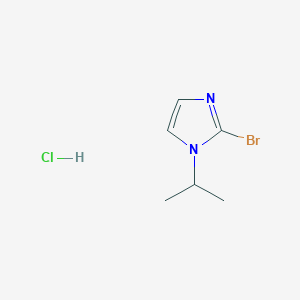
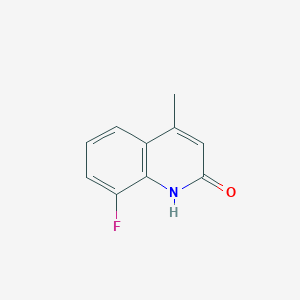
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
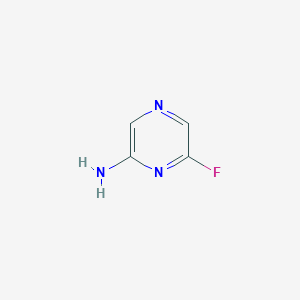
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
